ERK2 Substrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The extracellular signal-regulated kinase 2 (ERK2) substrate is a compound involved in the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is crucial for various cellular processes, including cell proliferation, differentiation, and survival. ERK2 substrates are phosphorylated by ERK2, leading to the regulation of numerous downstream targets and biological responses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of ERK2 substrates typically involves the synthesis of peptides or proteins that contain specific phosphorylation sites recognized by ERK2. These substrates can be synthesized using solid-phase peptide synthesis (SPPS) or recombinant DNA technology. In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid support, followed by deprotection and cleavage steps. Recombinant DNA technology involves the insertion of the gene encoding the substrate into an expression vector, which is then introduced into a host organism (e.g., bacteria or yeast) for protein production .

Industrial Production Methods: Industrial production of ERK2 substrates often relies on large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are cultured in bioreactors under controlled conditions to produce the desired substrate. The protein is then purified using techniques such as affinity chromatography, ion exchange chromatography, and size exclusion chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: ERK2 substrates primarily undergo phosphorylation reactions catalyzed by ERK2. Phosphorylation involves the addition of a phosphate group to specific serine, threonine, or tyrosine residues on the substrate. This modification can alter the substrate’s activity, stability, and interactions with other proteins .

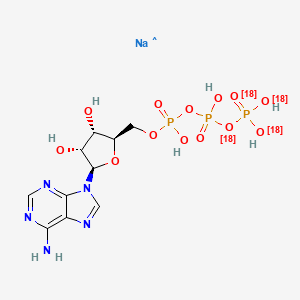

Common Reagents and Conditions: Phosphorylation reactions typically require adenosine triphosphate (ATP) as the phosphate donor and magnesium ions (Mg²⁺) as cofactors. The reactions are carried out in buffered solutions at physiological pH and temperature to mimic cellular conditions .

Major Products: The major products of these reactions are phosphorylated substrates, which can then participate in various signaling pathways and cellular processes. Phosphorylation can lead to changes in the substrate’s conformation, localization, and function .

Applications De Recherche Scientifique

ERK2 substrates have numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: ERK2 substrates are used to study kinase-substrate interactions and to develop inhibitors that can modulate ERK2 activity.

Medicine: ERK2 substrates are crucial in understanding the molecular mechanisms underlying diseases like cancer, where aberrant ERK2 signaling contributes to tumor growth and progression.

Mécanisme D'action

ERK2 substrates can be compared with other substrates of the MAPK family, such as those of ERK1, ERK5, and c-Jun N-terminal kinase (JNK). While ERK1 and ERK2 share high sequence similarity and often have overlapping functions, ERK2 has unique roles in certain cellular contexts, such as embryonic development and metabolic stress responses . ERK5 and JNK substrates, on the other hand, are involved in distinct signaling pathways and cellular processes .

Comparaison Avec Des Composés Similaires

- ERK1 substrates

- ERK5 substrates

- c-Jun N-terminal kinase (JNK) substrates

- p38 MAPK substrates

ERK2 substrates are unique in their specific recognition and phosphorylation by ERK2, which allows for precise regulation of cellular processes and responses to external stimuli .

Propriétés

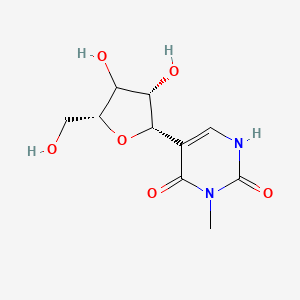

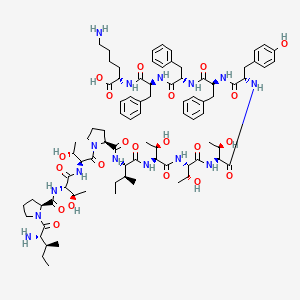

Formule moléculaire |

C84H121N15O21 |

|---|---|

Poids moléculaire |

1676.9 g/mol |

Nom IUPAC |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C84H121N15O21/c1-10-45(3)64(86)82(117)98-39-23-32-62(98)76(111)93-67(48(6)101)81(116)97-70(51(9)104)83(118)99-40-24-33-63(99)75(110)92-65(46(4)11-2)77(112)94-68(49(7)102)79(114)96-69(50(8)103)80(115)95-66(47(5)100)78(113)91-61(44-55-34-36-56(105)37-35-55)74(109)90-60(43-54-29-19-14-20-30-54)73(108)89-59(42-53-27-17-13-18-28-53)72(107)88-58(41-52-25-15-12-16-26-52)71(106)87-57(84(119)120)31-21-22-38-85/h12-20,25-30,34-37,45-51,57-70,100-105H,10-11,21-24,31-33,38-44,85-86H2,1-9H3,(H,87,106)(H,88,107)(H,89,108)(H,90,109)(H,91,113)(H,92,110)(H,93,111)(H,94,112)(H,95,115)(H,96,114)(H,97,116)(H,119,120)/t45-,46-,47+,48+,49+,50+,51+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-/m0/s1 |

Clé InChI |

AAUYYKYSDBMXEN-JTICBIPBSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CCCCN)C(=O)O)N |

SMILES canonique |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCCN)C(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Chlorowodorek lupaniny [Polish]](/img/structure/B12387580.png)

![[3,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]-6-sulfooxyphenyl] hydrogen sulfate](/img/structure/B12387596.png)

![Benzenepropanoic acid, alpha-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, [3(R)-endo]-](/img/structure/B12387612.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12387644.png)